molecular formula C8H5BrClIO2 B1532661 Methyl 2-Bromo-4-chloro-5-iodobenzoate CAS No. 1208077-68-2

Methyl 2-Bromo-4-chloro-5-iodobenzoate

Cat. No. B1532661
CAS RN: 1208077-68-2
M. Wt: 375.38 g/mol
InChI Key: QNXBMBNUPZCSJX-UHFFFAOYSA-N
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Description

“Methyl 2-Bromo-4-chloro-5-iodobenzoate” is a chemical compound with the molecular formula C8H5BrClIO2 . It has a molecular weight of 375.39 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-Bromo-4-chloro-5-iodobenzoate” is 1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-Bromo-4-chloro-5-iodobenzoate” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Palladium-catalyzed Carbonylation

Palladium-catalyzed carbonylation of 2-iodoaniline derivatives, including those with halogen substituents similar to Methyl 2-Bromo-4-chloro-5-iodobenzoate, has been explored. This process results in the synthesis of diverse compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used. This method also facilitates aminocarbonylation reactions, producing 2-ketocarboxamides as major products (Ács et al., 2006).

Energetic Structure–Property Relationships

Research into the thermochemistry of halogenosubstituted benzoic acids, including derivatives with bromo-, chloro-, and iodo-substituents, has been conducted to evaluate their thermodynamic properties. This study employs high-level quantum-chemical methods and develops a simple group contribution procedure for estimating enthalpies of formation and vaporization enthalpies, which is crucial for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Halogen Bonding in Structural Determinants

Investigations into the relative importance of halogen bonding in 4-halotriaroylbenzenes, including chloro- and bromo- derivatives, highlight the structural determinants influenced by C-X...O=C interactions. These findings are significant in understanding molecular structures and their applications in designing new materials and molecules (Pigge et al., 2006).

Copper-catalyzed Synthesis in Water

A sustainable method for synthesizing 2-aminobenzothiazoles via copper(I) catalysis in water has been developed. This process demonstrates the efficient transformation of (o-iodoaryl)thioureas into the desired products, highlighting the potential of copper catalysis in eco-friendly synthesis approaches (Khatun et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-4-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXBMBNUPZCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Bromo-4-chloro-5-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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